molecular formula C25H26N2O6 B309378 N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Katalognummer B309378
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: QTOVIWBPVDCYHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as ETP-101, is a novel synthetic compound that has attracted significant attention in recent years due to its potential therapeutic applications. ETP-101 belongs to the class of compounds known as N-acylphenylalanines, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Wirkmechanismus

The exact mechanism of action of ETP-101 is not fully understood, but it is believed to involve the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, ETP-101 increases the levels of endocannabinoids in the body, which can have anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that ETP-101 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce pain in animal models of inflammatory and neuropathic pain. Additionally, ETP-101 has been shown to protect against neuronal damage in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ETP-101 is its potential therapeutic applications, particularly in the areas of inflammation, pain, and neuroprotection. However, there are also limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on ETP-101, including investigating its potential therapeutic applications in human subjects, further elucidating its mechanism of action, and exploring its potential side effects. Additionally, there is a need for further studies to investigate the optimal dosage and administration of ETP-101 for its various potential applications.

Synthesemethoden

The synthesis of ETP-101 involves a multi-step process, starting with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with N-(2-ethoxyphenyl)glycine in the presence of triethylamine to give the N-acylphenylalanine intermediate. The final step involves the reaction of the intermediate with 3-(2-aminoethyl)indole to produce ETP-101.

Wissenschaftliche Forschungsanwendungen

ETP-101 has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One area of interest has been its anti-inflammatory activity, with studies showing that it can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. ETP-101 has also been shown to possess analgesic properties, with studies demonstrating its ability to reduce pain in animal models of inflammatory and neuropathic pain. Additionally, ETP-101 has been investigated for its potential neuroprotective effects, with studies showing that it can protect against neuronal damage in vitro and in vivo.

Eigenschaften

Molekularformel

C25H26N2O6

Molekulargewicht

450.5 g/mol

IUPAC-Name

N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H26N2O6/c1-5-33-20-12-7-6-11-19(20)27-24(28)16-9-8-10-18(13-16)26-25(29)17-14-21(30-2)23(32-4)22(15-17)31-3/h6-15H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI-Schlüssel

QTOVIWBPVDCYHN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.